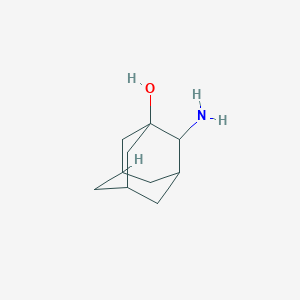

2-Aminoadamantan-1-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

17744-02-4 |

|---|---|

Molekularformel |

C10H17NO |

Molekulargewicht |

167.25 g/mol |

IUPAC-Name |

2-aminoadamantan-1-ol |

InChI |

InChI=1S/C10H17NO/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,12H,1-5,11H2 |

InChI-Schlüssel |

PRJMANGDYDEYMM-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3N)O |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3N)O |

Synonyme |

2-Aminoadamantan-1-ol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Aminoadamantan-1-ol

A Note on Isomer Specificity: Initial inquiries regarding "2-aminoadamantan-1-ol" yielded limited specific information in the scientific literature. The vast majority of research and documentation pertains to the isomeric compound, 3-aminoadamantan-1-ol . This is largely due to the significant role of 3-aminoadamantan-1-ol as a key intermediate in the synthesis of the widely used anti-diabetic medication, vildagliptin.[1][2][3] Consequently, this guide will focus comprehensively on the synthesis, properties, and applications of 3-aminoadamantan-1-ol, the compound of primary interest to the research and drug development community.

Introduction

3-Aminoadamantan-1-ol is a tricyclic amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid, cage-like adamantane core provides a unique structural scaffold that can be functionalized to create compounds with specific pharmacological activities. The primary application of 3-aminoadamantan-1-ol is as a crucial building block in the synthesis of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[2][3] The purity and quality of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed overview of the synthesis, physicochemical properties, and pharmacological relevance of 3-aminoadamantan-1-ol.

Synthesis of 3-Aminoadamantan-1-ol

Several synthetic routes to 3-aminoadamantan-1-ol have been developed, starting from various adamantane derivatives. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield, and scalability for industrial production.

A direct approach to 3-aminoadamantan-1-ol involves the functionalization of the adamantane core. One patented method describes a process that begins with the mixing of adamantane with a strong acid, followed by the addition of a nitrile compound to yield 3-acetamido-1-adamantanol. This intermediate is then hydrolyzed using a strong base in an alcohol solvent to produce 3-aminoadamantan-1-ol.[4]

A common and efficient method utilizes the readily available amantadine hydrochloride as the starting material. This process involves the oxidation of amantadine hydrochloride using a mixture of sulfuric acid and nitric acid, with boric acid sometimes used as a catalyst.[5][6] The resulting product is then extracted to yield 3-aminoadamantan-1-ol. This method is reported to have a high overall yield of 95%.[5][6] Another variation of this method involves a nitration reaction followed by a hydroxylation step under alkaline conditions.[2]

Adamantane carboxylic acid can also serve as a precursor for the synthesis of 3-aminoadamantan-1-ol. This multi-step synthesis involves bromination, a modified Curtius rearrangement, and subsequent hydrolysis to obtain the desired product.[7][8] One reported overall yield for this route is 34%.[7]

A straightforward method involves the hydrolysis of 3-acetylamino-1-adamantanol. This is typically achieved by heating the starting material with a strong base in an alcohol solvent. The reaction is followed by cooling, crystallization, and filtration to isolate 3-aminoadamantan-1-ol.[5]

Experimental Protocols

Protocol 1: Synthesis from Amantadine Hydrochloride

This protocol is based on the oxidation of amantadine hydrochloride.

Materials:

-

Amantadine hydrochloride

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

-

Sodium hydroxide (or other suitable base)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a reaction vessel cooled in an ice-water bath, add amantadine hydrochloride in batches to a nitrating agent (a mixture of concentrated sulfuric acid and fuming nitric acid).

-

Stir the reaction mixture in the ice-water bath for 1-2 hours.

-

Allow the reaction to proceed at room temperature for an additional 1-30 hours, resulting in a light-yellow liquid.[9]

-

Pour the reaction mixture into ice and continue stirring for 0.5-2 hours, which will result in a blue-green liquid.[9]

-

While stirring, add a solid base (e.g., sodium hydroxide) to the solution, keeping the temperature below 80°C, to adjust the pH to 10-12.

-

Stir the mixture for 30 minutes, then perform suction filtration.

-

Extract the filtrate with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield pure, white, solid 3-aminoadamantan-1-ol.[9]

Data Presentation

Table 1: Physicochemical Properties of 3-Aminoadamantan-1-ol

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇NO | [5][10][11] |

| Molecular Weight | 167.25 g/mol | [10][11] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [5] |

| Melting Point | 265 °C (decomposes) | [12] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

| CAS Number | 702-82-9 | [10][12] |

Table 2: Spectroscopic Data of 3-Aminoadamantan-1-ol

| Spectroscopic Data | Value | References |

| IR (KBr, cm⁻¹) | 3370, 3340 (NH₂, OH), 2912 (Ad) | [13] |

| Mass Spectrum (m/z) | 167 (M⁺), 110, 94, 57 | [13] |

| Elemental Analysis (%) | C: 71.81, H: 10.25, N: 8.37 (Calculated) | [13] |

Mandatory Visualizations

Synthetic Pathways

Caption: Overview of synthetic pathways to 3-aminoadamantan-1-ol.

Pharmacological Significance: Vildagliptin's Mechanism of Action

3-Aminoadamantan-1-ol is a precursor to vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. Vildagliptin enhances the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.

Caption: Vildagliptin's inhibition of DPP-4 enhances GLP-1 signaling.

Pharmacological Relevance

The primary pharmacological importance of 3-aminoadamantan-1-ol lies in its role as a key intermediate for the synthesis of vildagliptin.[1][2][3] Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[14]

Mechanism of Action of Vildagliptin:

-

DPP-4 Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14]

-

Enhanced Incretin Levels: By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP.[14]

-

Improved Glycemic Control: Elevated incretin levels lead to several beneficial effects in managing type 2 diabetes:

-

Glucose-dependent insulin secretion: GLP-1 stimulates the pancreatic beta-cells to release insulin in response to high blood glucose levels.[15]

-

Suppression of glucagon secretion: GLP-1 inhibits the pancreatic alpha-cells from releasing glucagon, a hormone that raises blood glucose levels.[14][15]

-

Improved beta-cell function: Some studies suggest that vildagliptin may help preserve beta-cell function.[15]

-

Recent research also suggests that vildagliptin may have vasculoprotective effects beyond its glycemic control by limiting inflammation and reducing macrophage foam cell formation, which are key processes in atherogenesis.[16] Furthermore, vildagliptin has been shown to stimulate endothelial cell network formation and revascularization in ischemic conditions through an endothelial nitric-oxide synthase-dependent mechanism.[17] It has also been found to improve mitochondrial dysfunction in endothelial cells under high glucose conditions by inhibiting mitochondrial fission.[18]

Conclusion

3-Aminoadamantan-1-ol is a vital molecule in modern pharmaceutical synthesis, primarily due to its indispensable role in the production of the anti-diabetic drug vildagliptin. The various synthetic routes available allow for its production from different starting materials, catering to the needs of industrial-scale manufacturing. A thorough understanding of its physicochemical properties is essential for its handling, characterization, and use in subsequent reactions. The pharmacological significance of its derivative, vildagliptin, underscores the importance of continued research into adamantane-based compounds for the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-amino-1-adamantanol and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Amino-1-Adamantanol [kaimosi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 9. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 10. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Amino-1-Adamantanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. 3-Amino-1-adamantanol 96% | 702-82-9 [sigmaaldrich.com]

- 13. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. The potential role of vildagliptin in the management and prevention of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vildagliptin Stimulates Endothelial Cell Network Formation and Ischemia-induced Revascularization via an Endothelial Nitric-oxide Synthase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vildagliptin improves high glucose‐induced endothelial mitochondrial dysfunction via inhibiting mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Aminoadamantan-1-ol: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Molecular Formula and Weight

The chemical structure of adamantane provides a rigid, tricyclic scaffold. When substituted with an amino (-NH₂) and a hydroxyl (-OH) group, the resulting isomers of aminoadamantanol are expected to share the same molecular formula and, consequently, the same molecular weight.

Data for the known isomers, 3-aminoadamantan-1-ol and 4-aminoadamantan-1-ol, confirms this principle. Both compounds have a molecular formula of C₁₀H₁₇NO and a molecular weight of approximately 167.25 g/mol .[1][2][3][4] Based on the principles of chemical isomerism, 2-aminoadamantan-1-ol will have the same molecular formula and molecular weight.

Table 1: Molecular Properties of Aminoadamantan-1-ol Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (inferred) | C₁₀H₁₇NO | 167.25 |

| 3-Aminoadamantan-1-ol | C₁₀H₁₇NO | 167.25[1][3][4] |

| 4-Aminoadamantan-1-ol | C₁₀H₁₇NO | 167.25[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of adamantane derivatives can be complex. The synthesis of related compounds often involves multi-step processes. For instance, the preparation of 2-adamantanol and 2-adamantanone can be achieved from 1-adamantanol using various acid catalysts. Similarly, methods for the synthesis of adamantan-2-one through the oxidation of adamantane have been documented.

While a specific, validated protocol for the synthesis of this compound is not provided in the search results, a logical synthetic pathway can be conceptualized.

Logical Workflow for the Potential Synthesis of this compound

Caption: A conceptual workflow for the synthesis of this compound.

This document serves as a foundational guide to the molecular properties of this compound for research and development purposes. For detailed experimental procedures, researchers should consult peer-reviewed synthetic chemistry literature.

References

- 1. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-1-adamantanol, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 4. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of 2-Aminoadamantan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-aminoadamantan-1-ol, a key adamantane derivative. Differentiated from its more widely studied isomer, 3-amino-1-adamantanol, this document focuses exclusively on the 2,1-substituted isomer, offering a detailed account of its initial synthesis, experimental protocols, and subsequent research. This guide is intended to be a core resource for researchers and professionals in the fields of medicinal chemistry and drug development, providing a foundational understanding of this specific adamantane derivative.

Introduction: The Emergence of Adamantane Derivatives

The discovery of adamantane in the 1930s opened a new chapter in organic and medicinal chemistry. Its unique, rigid, and lipophilic cage structure made it an attractive scaffold for the development of novel therapeutic agents. The first clinically successful adamantane derivative, amantadine (1-aminoadamantane), was approved for the prophylaxis and treatment of influenza A and later found application in the management of Parkinson's disease. This success spurred further investigation into the synthesis and biological activities of a wide array of adamantane derivatives, including various amino- and hydroxyl-substituted analogues.

While much of the subsequent research focused on derivatives substituted at the bridgehead (C1 and C3) positions, the synthesis and characterization of vicinal, or 1,2-disubstituted, adamantanes presented a unique synthetic challenge. This guide focuses on one such compound: this compound.

The First Synthesis of this compound

The first documented synthesis of this compound was reported in 1969 by William V. Curran and Robert B. Angier of the Lederle Laboratories Division of American Cyanamid Company. Their work, published in The Journal of Organic Chemistry, detailed a multi-step synthesis starting from adamantanone. This initial synthesis was a significant achievement as it provided a viable route to a previously inaccessible 1,2-disubstituted adamantane derivative, paving the way for further investigation into its chemical and biological properties.

Experimental Protocol for the First Synthesis

The following is a detailed methodology for the original synthesis of this compound as described by Curran and Angier.

Step 1: Oximation of Adamantanone

-

Reactants: Adamantanone, hydroxylamine hydrochloride, pyridine, and ethanol.

-

Procedure: A solution of adamantanone (15.0 g, 0.10 mol) and hydroxylamine hydrochloride (10.5 g, 0.15 mol) in a mixture of pyridine (15 ml) and 95% ethanol (150 ml) was heated at reflux for 2 hours. The reaction mixture was then concentrated under reduced pressure. The resulting residue was triturated with water, filtered, washed with water, and dried to yield adamantanone oxime.

-

Yield: 16.0 g (97%)

-

Melting Point: 164-166 °C

Step 2: Reduction of Adamantanone Oxime

-

Reactants: Adamantanone oxime and sodium in n-amyl alcohol.

-

Procedure: To a refluxing solution of adamantanone oxime (8.25 g, 0.05 mol) in n-amyl alcohol (250 ml), sodium metal (15 g, 0.65 g-atom) was added in small pieces over 1 hour. The mixture was refluxed for an additional 2 hours after the sodium had dissolved. After cooling, the excess n-amyl alcohol was cautiously decomposed with methanol, followed by the addition of water. The mixture was then steam distilled to remove the amyl alcohol. The aqueous residue was extracted with ether, and the ethereal extract was dried over anhydrous sodium sulfate.

-

Product: A mixture of isomeric 2-aminoadamantanes.

Step 3: Acetylation of 2-Aminoadamantane Isomers

-

Reactants: The mixture of 2-aminoadamantane isomers and acetic anhydride.

-

Procedure: The crude mixture of amines from the previous step was dissolved in acetic anhydride (50 ml) and heated on a steam bath for 1 hour. The excess acetic anhydride was evaporated under reduced pressure. The residue was dissolved in chloroform and washed successively with 1N hydrochloric acid, water, 5% sodium bicarbonate solution, and water. The chloroform solution was dried over anhydrous sodium sulfate and evaporated to give a solid residue of the mixed N-acetyl-2-aminoadamantanes.

Step 4: Hydroxylation of the N-Acetyl-2-aminoadamantanes

-

Reactants: The mixture of N-acetyl-2-aminoadamantanes, lead tetraacetate, and benzene.

-

Procedure: A mixture of the N-acetyl-2-aminoadamantanes (4.8 g, 0.025 mol) and lead tetraacetate (13.3 g, 0.03 mol) in dry benzene (100 ml) was refluxed for 24 hours. The mixture was cooled, and the precipitated lead diacetate was removed by filtration. The filtrate was washed with water, 5% sodium bicarbonate solution, and again with water. The benzene solution was dried over anhydrous sodium sulfate and evaporated to yield a crude product.

Step 5: Hydrolysis to this compound

-

Reactants: The crude product from the hydroxylation step and hydrochloric acid.

-

Procedure: The crude product was refluxed with 6N hydrochloric acid (100 ml) for 4 hours. The solution was cooled and extracted with ether to remove non-basic impurities. The acidic aqueous solution was then made basic with 10N sodium hydroxide solution and extracted with chloroform. The chloroform extract was dried over anhydrous sodium sulfate and evaporated to give a solid residue.

-

Purification: The solid residue was recrystallized from ethyl acetate to afford this compound.

-

Yield: 1.5 g (36% from the mixed N-acetyl-2-aminoadamantanes)

-

Melting Point: 228-230 °C

Quantitative Data from the First Synthesis

| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 1 | Adamantanone Oxime | Adamantanone | Hydroxylamine HCl, Pyridine, Ethanol | 97 | 164-166 |

| 2-5 | This compound | Adamantanone Oxime | Na, n-Amyl alcohol; Ac₂O; Pb(OAc)₄; HCl | 36 (from N-acetyl derivative) | 228-230 |

Historical Context and Subsequent Developments

The initial synthesis by Curran and Angier was a landmark in adamantane chemistry, providing access to a vicinal amino alcohol on the rigid adamantane scaffold. However, compared to its 1,3- and 1,4-disubstituted counterparts, this compound has received significantly less attention in the scientific literature.

Subsequent research has primarily focused on the development of more efficient and stereoselective synthetic routes. The original synthesis produced a mixture of stereoisomers, and later efforts have aimed to control the stereochemistry of the amino and hydroxyl groups.

To date, the biological activity of this compound itself has not been extensively explored or reported in major studies. Its primary significance remains as a synthetic intermediate and a structural motif for more complex molecules. The pharmacological landscape is dominated by other adamantane derivatives such as amantadine, rimantadine, and memantine, as well as the immediate precursor to the antidiabetic drug vildagliptin, which is 3-amino-1-adamantanol.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthetic pathway and the logical progression of the discovery of this compound.

Caption: Synthetic pathway for the first synthesis of this compound.

Caption: Historical timeline of the discovery of this compound.

Conclusion and Future Perspectives

The discovery of this compound by Curran and Angier in 1969 marked a notable advancement in the synthetic chemistry of adamantane derivatives. While it has not yet emerged as a significant bioactive molecule in its own right, its unique 1,2-disubstituted pattern on the rigid adamantane core continues to hold potential for the design of novel therapeutic agents.

Future research in this area could focus on several key aspects:

-

Stereoselective Synthesis: The development of efficient and scalable stereoselective syntheses of the different stereoisomers of this compound would be crucial for detailed biological evaluation.

-

Biological Screening: A comprehensive biological screening of the individual stereoisomers against a range of therapeutic targets could uncover previously unknown activities.

-

Derivative Synthesis: Using this compound as a scaffold, the synthesis and evaluation of a library of derivatives could lead to the identification of potent and selective drug candidates.

This in-depth guide has provided a thorough overview of the discovery and history of this compound, with a focus on its initial synthesis. It is hoped that this resource will serve as a valuable starting point for researchers and professionals interested in exploring the chemistry and potential applications of this unique adamantane derivative.

Spectroscopic Characterization of 2-Aminoadamantan-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecule 2-aminoadamantan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development who are familiar with standard analytical methods. This document outlines the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols, and a logical workflow for the analysis of this compound.

Introduction to this compound

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the adamantane framework suggests its potential for use in medicinal chemistry, as these functional groups can participate in various biological interactions. Accurate spectroscopic characterization is crucial for confirming the structure and purity of synthesized this compound.

Workflow for Spectroscopic Analysis

The structural elucidation of a novel compound like this compound typically follows a standardized workflow that integrates data from multiple spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a series of broad multiplets corresponding to the protons of the adamantane cage. The protons on the carbons bearing the amino and hydroxyl groups will have distinct chemical shifts. The -OH and -NH₂ protons are expected to be broad singlets and their chemical shifts can be concentration and solvent dependent.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the carbons of the adamantane skeleton. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-1 and C-2) will be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Adamantane CH₂, CH | 1.5 - 2.5 | m | ~12H | Adamantane cage |

| CH-OH | ~3.5 - 4.0 | br s | 1H | C₁-H |

| CH-NH₂ | ~2.8 - 3.2 | br s | 1H | C₂-H |

| OH | Variable (e.g., 1.5 - 4.0) | br s | 1H | -OH |

| NH₂ | Variable (e.g., 1.0 - 3.0) | br s | 2H | -NH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Adamantane CH₂, CH | 25 - 45 | Adamantane cage |

| C-NH₂ | 50 - 60 | C₂ |

| C-OH | 65 - 75 | C₁ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the O-H and N-H bonds, as well as the C-H and C-C bonds of the adamantane structure.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad | H-bonded O-H stretch |

| N-H (amine) | 3300 - 3500 | Medium (doublet) | N-H stretch |

| C-H (alkane) | 2850 - 3000 | Strong | C-H stretch |

| N-H (amine) | 1590 - 1650 | Medium | N-H bend |

| C-O (alcohol) | 1000 - 1260 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₁₀H₁₇NO), the expected molecular weight is approximately 167.25 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 167 | [M]⁺ | Molecular ion |

| 150 | [M-NH₃]⁺ | Loss of ammonia |

| 149 | [M-H₂O]⁺ | Loss of water |

| 94 | [C₆H₁₀N]⁺ | Fragmentation of the adamantane cage |

| 79 | [C₆H₇]⁺ | Fragmentation of the adamantane cage |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source. This high-energy ionization method will generate the molecular ion [M]⁺ and various fragment ions.

-

-

Data Analysis: Determine the mass of the molecular ion to confirm the molecular formula. Analyze the fragmentation pattern to gain further structural information.

The Multifaceted Biological Activity of 2-Aminoadamantan-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents.[1] Among the vast landscape of adamantane derivatives, 2-aminoadamantan-1-ol and its analogues have emerged as a class of compounds with diverse and potent biological activities. Their unique three-dimensional structure allows for specific interactions with various biological targets, leading to a spectrum of pharmacological effects, including antiviral, antimicrobial, and neuromodulatory activities. This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from commercially available adamantane or its functionalized analogues. A common route to the core this compound structure involves the oxidation of adamantane to adamantan-2-one, followed by reductive amination or other nucleophilic addition reactions at the carbonyl group, and subsequent hydroxylation.[2][3] Further derivatization of the amino and hydroxyl groups allows for the generation of a diverse library of compounds with varying physicochemical properties and biological activities.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in structured tables for comparative analysis.

Antiviral Activity

A significant area of investigation for aminoadamantane derivatives has been their potent antiviral activity, particularly against the influenza A virus.[4] The primary mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[5][6] By blocking this channel, these compounds prevent the uncoating of the virus and the release of its genetic material into the host cell.

Table 1: Antiviral Activity of this compound Derivatives against Influenza A Virus

| Compound | Virus Strain | Assay | IC50 (µM) | Reference |

| 2-(1-Adamantyl)imidazole | A-2 Victoria | Chick Embryo | - | [7] |

| N-Methyl-2-(1-adamantyl)imidazole | A-2 Victoria | Chick Embryo | - | [7] |

| Glycyl-rimantadine | Influenza A (H3N2) | Cell-based | <30 | [4] |

| Adamantanol analogue 4 | Influenza A (H2N2, H3N2) | MDCK cells | - | [8] |

| Adamantanol analogue 6 | Influenza A (H2N2, H3N2) | MDCK cells | - | [8] |

Note: Specific IC50 values for some compounds were not provided in the source material, but they were reported to have significant activity.

Antimicrobial Activity

Several 2-aminoadamantane derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[9][10] The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these molecules with microbial cell membranes, leading to disruption of cellular processes.

Table 2: Antimicrobial Activity of this compound and Related Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Azomethine derivative of 2-aminoadamantane | Staphylococcus aureus | - | [10] |

| Azomethine derivative of 2-aminoadamantane | Bacillus subtilis | - | [10] |

| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | Candida krusei | 32 | [9] |

| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | Candida parapsilosis | 32 | [9] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [11] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [11] |

Note: MIC values for some compounds were not explicitly stated but were reported to show marked bacteriostatic effects.

NMDA Receptor Antagonism

Aminoadamantane derivatives are well-known for their ability to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[5][12] This activity is the basis for the clinical use of memantine (1-amino-3,5-dimethyladamantane) in the treatment of Alzheimer's disease.[13] By blocking the NMDA receptor channel when it is excessively open, these compounds can mitigate the neurotoxic effects of glutamate.[13] While specific quantitative data for this compound derivatives as NMDA receptor antagonists are not abundant in the readily available literature, their structural similarity to known antagonists suggests they are promising candidates for evaluation.

Table 3: NMDA Receptor Antagonist Activity of Aminoadamantane Derivatives

| Compound | Assay | Activity Metric | Value | Reference |

| Amantadine | NMDA-induced currents | - | Similar to 2-alkyl-2-aminoadamantanes | [8] |

| Memantine | NMDA-induced currents | - | Non-competitive antagonist | [14] |

| 2-Alkyl-2-aminoadamantanes | NMDA-induced currents | - | Similar to amantadine | [8] |

Anticancer Activity

Recent studies have begun to explore the potential of adamantane derivatives as anticancer agents.[15][16] Their lipophilicity can enhance cell permeability and accumulation in tumor tissues. Some derivatives have been shown to induce apoptosis and inhibit signaling pathways crucial for cancer cell proliferation and survival.

Table 4: Anticancer Activity of Adamantane Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Adamantane-isothiourea derivatives | Hep-G2, Hela, HCT-116 | IC50 | Varies | [15] |

| 2-Aminothiazole derivatives with adamantane | Various cancer cell lines | IC50 | Varies | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

General Synthesis of Schiff Bases of 2-Aminoadamantane

This protocol is based on the synthesis of antimicrobial Schiff bases.[9]

-

Dissolution: Dissolve 2-aminoadamantane in a suitable solvent such as ethanol or methanol.

-

Addition of Aldehyde: Add an equimolar amount of the desired benzaldehyde derivative to the solution.

-

Reaction: Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the product.

-

Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize from a suitable solvent system to obtain the pure Schiff base.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, 1H-NMR, and elemental analysis.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubation: Incubate the microtiter plates at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Plaque Reduction Assay for Influenza Virus

This assay is commonly used to determine the antiviral activity of compounds against plaque-forming viruses like influenza.

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.

-

Virus Infection: Wash the cell monolayers and infect with a predetermined dilution of influenza virus for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculation of IC50: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the NMDA receptor.

-

Membrane Preparation: Prepare synaptic membrane fractions from a suitable brain region (e.g., rat hippocampus or cortex).

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and varying concentrations of the test compound in a suitable buffer.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are a direct consequence of their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Inhibition of Influenza A M2 Proton Channel

The antiviral activity of many aminoadamantane derivatives against influenza A is primarily due to the blockade of the M2 proton channel. This channel is essential for the virus to release its genetic material into the host cell's cytoplasm.

Caption: Inhibition of the Influenza A M2 proton channel by a this compound derivative.

Antagonism of the NMDA Receptor

The neuromodulatory effects of aminoadamantane derivatives are largely attributed to their non-competitive antagonism of the NMDA receptor. In pathological conditions associated with excessive glutamate release, such as Alzheimer's disease, the continuous activation of NMDA receptors leads to an influx of Ca2+, triggering excitotoxicity and neuronal cell death. Aminoadamantane derivatives block the open channel of the NMDA receptor, preventing this excessive Ca2+ influx.

Caption: Non-competitive antagonism of the NMDA receptor by a this compound derivative.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of bioactive molecules with demonstrated potential in antiviral, antimicrobial, and neurological applications. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for various biological targets. Further elucidation of their mechanisms of action and downstream signaling effects will be crucial for their development as next-generation therapeutic agents. The unique properties of the adamantane scaffold, combined with the functional versatility of the amino and hydroxyl groups, ensure that this compound derivatives will remain an exciting area of research in medicinal chemistry for years to come.

References

- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 2. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]

- 3. CN1980875A - Process for producing 2-adamantanol and 2-adamantanone - Google Patents [patents.google.com]

- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Studying the Effect of Amino Acid Substitutions in the M2 Ion Channel of the Influenza Virus on the Antiviral Activity of the Aminoadamantane Derivative In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of certain 2-aminoadamantane derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [The action of 1-aminoadamantane. Comparative studies with isolated nerve endings and thrombocytes on the release of serotonin and dopamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Adamantane Maze: A Technical Review of 2-Aminoadamantan-1-ol and its Isomers

A scarcity of specific literature on 2-aminoadamantan-1-ol necessitates a comparative approach, leveraging data from its better-studied isomers to provide a comprehensive guide for researchers in drug discovery and development.

While the adamantane cage, a rigid, lipophilic hydrocarbon, is a privileged scaffold in medicinal chemistry, a thorough review of the scientific literature reveals a significant knowledge gap concerning this compound. In contrast to its well-documented isomer, 3-aminoadamantan-1-ol, a key intermediate in the synthesis of the antidiabetic drug vildagliptin, detailed experimental data for this compound is sparse. This technical guide aims to collate the available information on this compound and provide a comparative analysis with its isomers to infer potential synthetic routes, physicochemical properties, and biological activities.

Physicochemical Properties: A Tale of Isomeric Differences

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | CAS Number |

| 1-Aminoadamantan-3-ol | C₁₀H₁₇NO | 167.25 | 265 (dec.)[1][2][3] | Soluble in organic solvents, insoluble in water.[4][5] | 702-82-9[1][2][3][4][6] |

| This compound | C₁₀H₁₇NO | 167.25 | Not Reported | Not Reported | Not Available |

| (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol | C₁₂H₂₁NO | 195.30 | Not Reported | Not Reported | 1568090-75-4[7] |

Synthesis of Aminoadamantanols: Exploring Potential Pathways

The synthesis of aminoadamantanols often involves multi-step processes starting from adamantane or its derivatives. The established routes for 3-aminoadamantan-1-ol can serve as a blueprint for devising potential synthetic strategies for the 2-amino isomer.

Established Synthesis of 3-Aminoadamantan-1-ol

One common method for the preparation of 3-aminoadamantan-1-ol involves the oxidation of 1-aminoadamantane hydrochloride. Another approach starts with the hydrolysis of 3-acetylamino-1-adamantanol.

A patented method describes the synthesis of 3-amino-1-adamantanol through the oxidation of adamantane with fuming nitric acid in the presence of glacial acetic acid, followed by amination with an aqueous urea solution and subsequent treatment with concentrated sulfuric acid.[8]

Postulated Synthesis of this compound

A key historical reference points to the synthesis of 2-amino-1-adamantanol, though the full experimental details are not widely accessible. Based on general principles of adamantane chemistry, a plausible route could involve the reduction of an appropriate oxime or the amination of a suitable precursor. For instance, the reduction of adamantanone oxime could potentially yield a mixture of aminoadamantane isomers, which would then require separation and further functionalization.

Biological Activity and Therapeutic Potential

Adamantane derivatives are known to exhibit a wide range of biological activities, including antiviral, antidiabetic, and neurological effects.[9]

-

Antiviral Activity: Amantadine (1-aminoadamantane) and rimantadine are well-known for their antiviral activity against the influenza A virus.[1][10] The mechanism of action is believed to involve the inhibition of the M2 ion channel protein of the virus.

-

Antidiabetic Activity: As previously mentioned, 3-aminoadamantan-1-ol is a crucial building block for vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[4]

-

Neurological Applications: Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.[11]

The biological activity of this compound has not been extensively reported. However, given the diverse pharmacological profiles of other aminoadamantane derivatives, it represents an interesting scaffold for further investigation in various therapeutic areas.

Future Directions and Conclusion

The current body of literature on this compound is notably limited, presenting a clear opportunity for further research. The development of a robust and scalable synthetic route to this isomer is a critical first step. Subsequent detailed characterization of its physicochemical properties and a comprehensive evaluation of its biological activity are warranted. Such studies could unveil novel therapeutic applications for this under explored member of the aminoadamantanol family.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. baes.uc.pt [baes.uc.pt]

- 6. researchgate.net [researchgate.net]

- 7. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]

- 8. 3-Amino-1-Adamantanol [kaimosi.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Aminoadamantan-1-ol Hydrochloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-aminoadamantan-1-ol hydrochloride, a valuable intermediate in the development of novel therapeutics. The synthesis involves a two-step process commencing from the readily available adamantan-2-one. The protocol herein is compiled from established methodologies for the oximation of adamantan-2-one followed by the reduction of the resulting oxime.

Introduction

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The specific isomer, this compound, with its vicinal amino and hydroxyl functionalities, presents a versatile scaffold for the synthesis of a variety of biologically active molecules. This protocol details a reliable and reproducible method for the preparation of its hydrochloride salt.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride proceeds via a two-step reaction sequence starting from adamantan-2-one. The first step involves the conversion of the ketone to its corresponding oxime, adamantan-2-one oxime. The subsequent step is the reduction of the oxime to the desired this compound, which is then converted to its hydrochloride salt for improved stability and handling.

Application Notes and Protocols: 2-Aminoadamantan-1-ol as a Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane cage is a versatile and privileged scaffold in medicinal chemistry, prized for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. While 1-aminoadamantane (amantadine) and its derivatives are well-established as antiviral and anti-Parkinsonian agents, other isomers of amino-substituted adamantanes remain less explored but hold significant therapeutic potential. This document focuses on the application of the 2-aminoadamantan-1-ol scaffold in drug design, providing an overview of its potential therapeutic applications, proposed synthetic protocols, and methodologies for biological evaluation.

The unique stereochemistry of the this compound scaffold, with the amino and hydroxyl groups situated on a secondary carbon and a tertiary bridgehead carbon, respectively, offers a distinct three-dimensional arrangement for molecular interactions with biological targets. This structural feature presents opportunities for developing novel therapeutics with improved selectivity and efficacy.

Potential Therapeutic Applications

Derivatives of the 2-aminoadamantane core have shown promise in several therapeutic areas, suggesting that the this compound scaffold could be a valuable starting point for the design of new drugs.

Antiviral Agents

Aminoadamantanes have a history of use as antiviral drugs, particularly against influenza A virus. While resistance has emerged to older drugs like amantadine, the development of new derivatives continues to be an active area of research. Novel 2-aminoadamantane derivatives have demonstrated activity against various influenza A strains, including H1N1.[1] The mechanism of action for many aminoadamantanes involves the blockade of the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication.[2] Furthermore, adamantane derivatives are being investigated for their potential against other viruses, including coronaviruses like SARS-CoV-2, where they may interfere with viral entry and replication through various mechanisms.[1]

NMDA Receptor Antagonists for Neurological Disorders

Aminoadamantanes, such as memantine (1-amino-3,5-dimethyladamantane), are well-known N-methyl-D-aspartate (NMDA) receptor antagonists used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] These compounds act as uncompetitive antagonists, binding within the ion channel of the NMDA receptor to modulate its activity. Recent studies have indicated that 2-adamantylethylamine derivatives can also bind to the NMDA receptor, suggesting that the 2-aminoadamantane scaffold is a viable starting point for novel NMDA receptor modulators.[3] The introduction of a hydroxyl group in the this compound scaffold could provide an additional point of interaction within the receptor, potentially leading to derivatives with altered affinity and selectivity.

Antimicrobial Agents

The adamantane nucleus has been incorporated into various compounds exhibiting antibacterial and antifungal activity. The lipophilicity of the adamantane cage can facilitate the penetration of microbial cell membranes. While specific data on this compound is limited, other adamantane derivatives have shown activity against a range of bacterial and fungal pathogens.[4]

Data Presentation: Biological Activity of Related Adamantane Derivatives

Quantitative data for this compound derivatives is sparse in the literature. However, the following table summarizes the biological activity of structurally related 2-aminoadamantane derivatives to provide a basis for comparison and to highlight the potential of this scaffold.

| Compound Class | Target/Organism | Assay | Activity Metric (e.g., IC₅₀, MIC) | Reference |

| 2-Adamantylethylamines | NMDA Receptor | Radioligand Binding | IC₅₀ = 1.09 ± 0.40 µM and 2.70 ± 0.54 µM | [3] |

| Spiro[cyclopropane-1,2'-adamantane]-2-methanamine | Influenza A (H2N2 strain) | Antiviral Assay | MIC₅₀ = 0.8 µg/mL | [3] |

| Novel 2-aminoadamantanes | Influenza A (H1N1 strains) | Antiviral Assay | Active against various strains | [1] |

| Amantadine (1-aminoadamantane) | Influenza A M2 Channel | Antiviral Assay | Varies by strain | [2] |

| Memantine (1-amino-3,5-dimethyladamantane) | NMDA Receptor | Radioligand Binding | IC₅₀ in the low micromolar range | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are proposed below, based on established methodologies for adamantane chemistry and pharmacological testing.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned starting from the commercially available adamantanone. A key step is the stereoselective introduction of the amino and hydroxyl groups.

Protocol: Synthesis of syn- and anti-2-Aminoadamantan-1-ol

-

Protection of the Amine: Start with a protected 2-aminoadamantanone. For example, reductive amination of adamantanone followed by protection of the resulting amine (e.g., as a carbamate or trityl derivative).

-

Stereoselective Reduction of the Ketone: The stereochemical outcome of the reduction of the ketone at the 1-position will determine the syn or anti configuration of the final product.

-

For the anti-isomer: Reduction of an N-carbamate protected 2-aminoadamantanone with a bulky reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in ethanol at low temperatures (e.g., -78 °C) is expected to favor the formation of the anti-amino alcohol.

-

For the syn-isomer: Reduction of an N-trityl protected 2-aminoadamantanone with LiAlH(OtBu)₃ in a non-polar solvent like tetrahydrofuran (THF) at a slightly higher temperature (e.g., -5 °C) can favor the syn-diastereomer.

-

-

Deprotection: The protecting group on the amine is then removed under appropriate conditions (e.g., acid hydrolysis for carbamates or mild acid treatment for the trityl group) to yield the target syn- or anti-2-aminoadamantan-1-ol.

-

Purification and Characterization: The final product should be purified by crystallization or column chromatography and characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocol for Antiviral Activity Screening (Influenza A)

Cell Culture and Virus Propagation:

-

Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Influenza A virus strains (e.g., H1N1, H3N2) are propagated in MDCK cells in the presence of trypsin.

Cytotoxicity Assay:

-

Plate MDCK cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of the test compounds (derivatives of this compound) to the cells.

-

Incubate for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

Plaque Reduction Assay:

-

Plate MDCK cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with a known dilution of influenza A virus for 1 hour.

-

Remove the virus inoculum and overlay the cells with an agar medium containing various concentrations of the test compounds.

-

Incubate for 2-3 days until plaques are visible.

-

Stain the cells with crystal violet and count the plaques.

-

The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Protocol for NMDA Receptor Binding Assay

Membrane Preparation:

-

Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the pellet is washed multiple times to remove endogenous ligands.

-

The final pellet containing the membrane preparation is resuspended in the assay buffer.

Radioligand Binding Assay:

-

In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]MK-801, a known NMDA receptor channel blocker), and various concentrations of the test compounds (this compound derivatives).

-

Glutamate and glycine are included in the assay buffer to open the NMDA receptor channel.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist (e.g., unlabeled MK-801).

-

The inhibition constant (Kᵢ) of the test compounds is calculated from the IC₅₀ values obtained from competitive binding curves.

Visualizations

Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Mechanism of action of aminoadamantane derivatives as NMDA receptor channel blockers.

Conclusion

The this compound scaffold represents an underutilized yet promising platform for the development of new therapeutic agents. Its unique stereochemistry and the proven biological activities of related adamantane derivatives in antiviral, neurological, and antimicrobial applications provide a strong rationale for further investigation. The proposed synthetic and biological evaluation protocols offer a starting point for researchers to explore the potential of this scaffold in drug discovery programs. Further derivatization of the amino and hydroxyl groups can lead to the generation of compound libraries for screening against a wide range of biological targets, potentially uncovering novel drug candidates with improved therapeutic profiles.

References

Application Notes: 2-Aminoadamantan-1-ol in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold is a unique, rigid, and lipophilic three-dimensional structure that has become a valuable pharmacophore in medicinal chemistry. Its favorable physicochemical properties, particularly its ability to cross the blood-brain barrier, have led to the development of successful central nervous system (CNS) drugs. Prominent examples include amantadine and memantine, which are used in the treatment of Parkinson's disease (PD) and Alzheimer's disease (AD), respectively.[1]

While extensive research exists for 1-aminoadamantane derivatives, specific data on 2-aminoadamantan-1-ol in the context of neurodegenerative diseases is limited. However, based on the well-established neuroprotective mechanisms of structurally similar aminoadamantanes, this compound and its derivatives represent a promising class of compounds for investigation. These application notes, therefore, extrapolate the potential applications and methodologies for this compound based on the pharmacology of its analogues. The primary mechanism of action for these compounds is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2]

Mechanism of Action: NMDA Receptor Antagonism

Neurodegenerative disorders are often associated with a phenomenon known as excitotoxicity.[3] This process is primarily mediated by the overactivation of glutamate receptors, particularly the NMDA receptor.[4] Under normal physiological conditions, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization, the Mg²⁺ block is relieved, allowing an influx of calcium ions (Ca²⁺). This Ca²⁺ influx is crucial for synaptic plasticity, learning, and memory.[4]

However, in pathological states, excessive glutamate release leads to prolonged NMDA receptor activation and a massive influx of Ca²⁺. This overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal apoptosis.[3]

Aminoadamantane derivatives like memantine act as uncompetitive, low-to-moderate affinity NMDA receptor antagonists. They block the ion channel only when it is open, a state induced by the presence of glutamate. This voltage-dependent blockade is fast, allowing it to preferentially curb excessive, pathological receptor activation while preserving normal synaptic transmission. It is hypothesized that this compound would share this mechanism, offering a potential therapeutic window for neuroprotection without significantly impairing normal brain function.

Caption: NMDA Receptor-mediated excitotoxicity and its inhibition.

Potential Applications in Neurodegenerative Diseases

-

Alzheimer's Disease (AD): The pathology of AD involves both amyloid-beta (Aβ) plaques and glutamate-mediated excitotoxicity. Novel aminoadamantane derivatives have been synthesized and evaluated for their ability to inhibit Aβ aggregation.[5] A compound like this compound could therefore offer a multi-target approach by not only protecting neurons from excitotoxicity but also potentially interfering with the Aβ cascade.[3]

-

Parkinson's Disease (PD): In PD, the degeneration of dopaminergic neurons leads to a relative overactivity of glutamatergic pathways in the basal ganglia. Amantadine is used to manage PD symptoms, partly through its NMDA receptor antagonist activity.[6] this compound could be investigated for its ability to rebalance this circuitry and provide symptomatic relief and neuroprotection.

-

Huntington's Disease (HD): Chorea, the characteristic involuntary movement in HD, is linked to NMDA receptor hypersensitivity on remaining striatal neurons. Amantadine has shown some benefit in reducing chorea.[7] Therefore, this compound could be explored for similar palliative effects.

-

Other Applications: Some adamantane derivatives have demonstrated antioxidant properties, which could be beneficial in neurodegenerative diseases where oxidative stress is a key pathological feature.[1]

Quantitative Data of Reference Compounds

The following table summarizes the binding affinities of well-established aminoadamantane NMDA receptor antagonists. This data serves as a benchmark for evaluating new derivatives like this compound.

| Compound | Target | Assay Type | Brain Region | Affinity (KD or Ki) | Reference |

| Memantine | NMDA Receptor (PCP Site) | [³H]MK-801 Displacement | Cortex | ~1 µM | [2] |

| Amantadine | NMDA Receptor (PCP Site) | [³H]MK-801 Displacement | Cortex | ~10-20 µM | [2] |

| (+)-MK-801 (Dizocilpine) | NMDA Receptor (PCP Site) | [³H]MK-801 Saturation | Cortex | 4.59 nM (KD) | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the neuroprotective potential of this compound.

Protocol 1: In Vitro NMDA Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the NMDA receptor ion channel site (PCP site) via competitive displacement of the radioligand [³H]MK-801.

Materials:

-

Rat cortical membranes (prepared or commercially available)

-

[³H]MK-801 (radioligand)

-

This compound (test compound)

-

Memantine or unlabeled MK-801 (positive control/competitor)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Scintillation vials and cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold and vacuum pump

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold sucrose buffer, followed by centrifugation to isolate the crude membrane fraction. Wash the pellet multiple times in assay buffer and store at -80°C. On the day of the assay, thaw and resuspend membranes in assay buffer.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

-

50 µL Assay Buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding).

-

50 µL of varying concentrations of this compound (e.g., 1 nM to 1 mM).

-

50 µL of [³H]MK-801 (final concentration ~1-5 nM).

-

50 µL of rat cortical membranes (final concentration ~100-200 µg protein/well).

-

-

Incubation: Incubate the mixture at room temperature for 2-4 hours to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester/filtration manifold.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 2: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

Objective: To assess the ability of this compound to protect cultured neurons from cell death induced by glutamate.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos) or a neuronal cell line (e.g., SH-SY5Y).

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

Glutamate stock solution.

-

This compound (test compound).

-

Memantine (positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

DMSO (Dimethyl sulfoxide).

-

96-well cell culture plates.

-

Plate reader (570 nm).

Methodology:

-

Cell Culture: Plate primary neurons or SH-SY5Y cells in 96-well plates and culture until they form a mature network (7-10 days for primary neurons, 24-48 hours for cell lines).

-

Pre-treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound or memantine. Incubate for 1-2 hours.

-

Excitotoxic Insult: Add glutamate to the wells to a final concentration known to induce ~50% cell death (e.g., 50-100 µM, determined empirically). Include control wells with no glutamate (vehicle control) and wells with glutamate but no test compound (toxin control).

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the vehicle control group. Plot the percentage of neuroprotection against the log concentration of this compound and determine the EC₅₀ value.

Protocol 3: In Vivo Assessment in a 6-OHDA Model of Parkinson's Disease

Objective: To evaluate the efficacy of this compound in alleviating motor deficits in a rat model of PD.[8]

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g).

-

6-hydroxydopamine (6-OHDA) hydrochloride.

-

Desipramine (to protect noradrenergic neurons).

-

Apomorphine.

-

This compound (test compound).

-

Stereotaxic apparatus.

-

Automated rotometer or video recording system.

Methodology:

-

Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before surgery to prevent uptake of 6-OHDA by noradrenergic terminals.

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) to induce a lesion of the nigrostriatal dopamine pathway.

-

Recovery and Drug Treatment: Allow the animals to recover for 2-3 weeks to ensure the lesion stabilizes. Then, begin daily administration of this compound (dose determined by pilot studies, e.g., 1-20 mg/kg, i.p. or oral gavage) or vehicle for a period of 2-4 weeks.

-

Behavioral Testing (Apomorphine-Induced Rotations):

-

Two weeks post-lesion (to confirm lesion) and after the treatment period, challenge the rats with a low dose of the dopamine agonist apomorphine (e.g., 0.05 mg/kg, s.c.).

-

Place the animal in a cylindrical chamber and record the number of full contralateral (away from the lesioned side) rotations for 30-40 minutes. A successful lesion is typically defined as >7 full rotations per minute.

-

-

Post-mortem Analysis: At the end of the study, euthanize the animals and perfuse with paraformaldehyde. Process the brains for immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase (TH) staining.

-

Data Analysis: Compare the net rotation counts and the number of TH-positive cells between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: General workflow for neuroprotective drug discovery.

Caption: Rationale for adamantane use in neurodegeneration.

References

- 1. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 2. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer’s Disease [uwspace.uwaterloo.ca]

- 6. In vivo, in vitro and pharmacologic models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

Application Notes and Protocols: 2-Aminoadamantan-1-ol Derivatives for Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral activity of 2-aminoadamantan-1-ol and its derivatives. This document includes a summary of their efficacy against various viruses, detailed experimental protocols for their synthesis and antiviral evaluation, and an exploration of their mechanisms of action.

Introduction

Adamantane derivatives have long been a cornerstone in the development of antiviral therapeutics, with amantadine and rimantadine being notable examples used against influenza A virus. The rigid, lipophilic adamantane cage is a versatile scaffold for medicinal chemistry, and modifications to this core structure have led to the discovery of compounds with a broader spectrum of antiviral activity and improved resistance profiles. Among these, this compound derivatives have emerged as a promising class of compounds with potential activity against a range of viruses. This document outlines the current state of research into these derivatives and provides practical guidance for their investigation.

Antiviral Activity: Quantitative Data

The antiviral efficacy of this compound and its derivatives has been evaluated against several viruses. The following tables summarize the available quantitative data, including the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), to provide a clear comparison of their potency and safety profiles.

Table 1: Anti-Influenza Virus Activity of Aminoadamantane Derivatives

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Glycyl-rimantadine | Influenza A/H3N2 (Hong Kong 68) | MDCK | 0.11 | >30 | >272 | [1] |

| Amantadine | Influenza A/H3N2 (Hong Kong 68) | MDCK | 0.38 | >30 | >79 | [1] |

Table 2: Anti-SARS-CoV-2 Activity of Aminoadamantane Derivatives

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Aminoadamantane (AMA) | SARS-CoV-2 | Vero CCL-81 | 39.71 | >1000 | >25.18 | [2] |

| Derivative 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | [2] |

| Derivative 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | >1000 | >2272.72 | [2] |

| Derivative 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | >1000 | >781.25 | [2] |

Table 3: Anti-HIV Activity of an Adamantane Derivative

| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (mg/mL) | Selectivity Index (SI) | Reference |

| Amant (adamantane derivative linked to a polyanionic matrix) | HIV-1 | MT-4, MAGI | 2-6 | >1 | >167-500 | [3] |

| Amant | HIV-2 | MT-4, MAGI | 93 | >1 | >10.75 | [3] |

Note: Classical adamantane derivatives such as amantadine and rimantadine hydrochloride did not show inhibitory activity against HIV replication.[3]

Mechanism of Action